molecular formula C13H19ClN2 B5657113 1-(3-chlorobenzyl)-4-ethylpiperazine

1-(3-chlorobenzyl)-4-ethylpiperazine

Cat. No. B5657113
M. Wt: 238.75 g/mol
InChI Key: HKTOGSHUZQDJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-ethylpiperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. The compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been reported to have anticonvulsant and antidepressant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorobenzyl)-4-ethylpiperazine in lab experiments is its diverse pharmacological properties. The compound has been shown to exhibit activity against various cancer cell lines and has potential applications in the treatment of neurodegenerative diseases. However, one of the main limitations of using this compound is its toxicity. It has been reported to have toxic effects on certain cell lines and requires careful handling in lab experiments.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-4-ethylpiperazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its activity against other types of cancer cell lines. Additionally, research could focus on developing new synthetic routes to improve the yield and purity of the compound. Finally, future studies could investigate the mechanism of action of the compound in more detail to better understand its pharmacological properties.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-4-ethylpiperazine involves the reaction between 3-chlorobenzyl chloride and 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(3-chlorobenzyl)-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anticonvulsant and antidepressant properties.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTOGSHUZQDJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260000

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